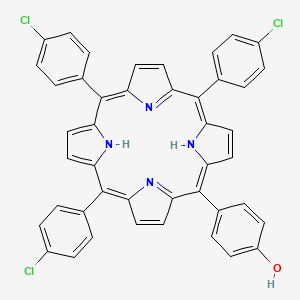

4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol

Beschreibung

4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol is an asymmetrically substituted porphyrin derivative characterized by three 4-chlorophenyl groups at the 10, 15, and 20 positions and a phenol group at the 5-position. Its synthesis involves the condensation of 4-chlorobenzaldehyde with pyrrole, yielding a 6% product after purification via column chromatography (CH$2$Cl$2$:MeOH = 99:1) . The compound’s molecular formula is C${44}$H${28}$Cl$3$N$4$O, with a molecular weight of 754.08 g/mol (CAS 101395-23-7) . Its structural uniqueness arises from the electron-withdrawing chlorine atoms and the phenolic hydroxyl group, which influence its solubility, spectral properties, and chemical reactivity.

Eigenschaften

Molekularformel |

C44H27Cl3N4O |

|---|---|

Molekulargewicht |

734.1 g/mol |

IUPAC-Name |

4-[10,15,20-tris(4-chlorophenyl)-21,23-dihydroporphyrin-5-yl]phenol |

InChI |

InChI=1S/C44H27Cl3N4O/c45-29-9-1-25(2-10-29)41-33-17-19-35(48-33)42(26-3-11-30(46)12-4-26)37-21-23-39(50-37)44(28-7-15-32(52)16-8-28)40-24-22-38(51-40)43(36-20-18-34(41)49-36)27-5-13-31(47)14-6-27/h1-24,48,51-52H |

InChI-Schlüssel |

LJDKFVTYJBIMGZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 4-(10,15,20-Tris(4-chlorphenyl)porphyrin-5-yl)phenol beinhaltet typischerweise die Kondensation von Pyrrol mit Aldehyden in Gegenwart eines sauren Katalysators. Die Reaktionsbedingungen umfassen oft das Rückflusskochen des Gemischs in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform . Nach der anfänglichen Bildung des Porphyrinkerns werden die 4-Chlorphenylgruppen durch elektrophile aromatische Substitutionsreaktionen eingeführt.

Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer speziellen Anwendungen und der Komplexität ihrer Synthese. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen und Reinigungstechniken, würden jedoch gelten.

Analyse Chemischer Reaktionen

4-(10,15,20-Tris(4-chlorphenyl)porphyrin-5-yl)phenol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Phenolgruppe kann unter dem Einfluss von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Chinonen oxidiert werden.

Reduktion: Die Verbindung kann Reduktionsreaktionen, insbesondere an den Chlorphenylgruppen, mit Reduktionsmitteln wie Lithiumaluminiumhydrid eingehen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Säure- oder Basenkatalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, aber beinhalten im Allgemeinen Modifikationen an den Phenol- und Chlorphenylgruppen.

Wissenschaftliche Forschungsanwendungen

4-(10,15,20-Tris(4-chlorphenyl)porphyrin-5-yl)phenol hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Porphyrin-Derivate und als Katalysator in verschiedenen organischen Reaktionen verwendet.

Biologie: Die strukturelle Ähnlichkeit der Verbindung mit natürlichen Porphyrinen macht sie nützlich bei der Untersuchung von Häm- und Chlorophyll-Analoga.

Wirkmechanismus

Der Mechanismus, durch den 4-(10,15,20-Tris(4-chlorphenyl)porphyrin-5-yl)phenol seine Wirkungen entfaltet, beruht hauptsächlich auf seiner Fähigkeit, Licht zu absorbieren und Energie zu übertragen. Bei der photodynamischen Therapie absorbiert die Verbindung Licht und geht in einen angeregten Zustand über, in dem sie Energie auf molekularen Sauerstoff übertragen kann, wodurch reaktive Sauerstoffspezies entstehen, die zelluläre Bestandteile schädigen und Krebszellen abtöten können . Die beteiligten molekularen Ziele und Signalwege umfassen Zellmembranen, Proteine und Nukleinsäuren, die anfällig für oxidative Schäden sind.

Wissenschaftliche Forschungsanwendungen

4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various organic reactions.

Biology: The compound’s structural similarity to natural porphyrins makes it useful in studying heme and chlorophyll analogs.

Wirkmechanismus

The mechanism by which 4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol exerts its effects is primarily through its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transitions to an excited state, where it can transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Solubility and Aggregation Behavior

- Chlorophenyl Substitution: The hydrophobic 4-chlorophenyl groups render the compound poorly soluble in aqueous media but soluble in organic solvents like dichloromethane and DMSO .

- Sulfonated Derivatives: 5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin is water-soluble due to its anionic sulfonate groups and forms chiral supramolecular aggregates in acidic conditions .

- Pyridyl and Methoxy Substitution: Porphyrins with 4-pyridyl or 4-methoxyphenyl groups exhibit intermediate solubility, balancing polar and nonpolar interactions .

Spectral and Photophysical Properties

Key Comparisons:

UV-Vis Absorption:

- Chlorophenyl substitution causes a redshift in the Soret band (~420 nm) compared to methoxy (~415 nm) and methyl (~410 nm) analogs due to electron-withdrawing effects .

- Sulfonated derivatives show broader absorption spectra in aqueous media, influenced by aggregation .

Fluorescence:

- The chloro-substituted porphyrin exhibits reduced fluorescence quantum yield due to the heavy atom effect, enhancing intersystem crossing for triplet state formation .

- Methoxy and methyl analogs display higher fluorescence intensity, suitable for sensing applications .

Raman and Surface Photovoltage Spectroscopy:

- Pyridyl-containing porphyrins show distinct Raman shifts at ~1550 cm$^{-1}$ (C=N stretching), absent in chloro-substituted analogs .

Biologische Aktivität

Overview

4-(10,15,20-Tris(4-chlorophenyl)porphyrin-5-yl)phenol is a porphyrin derivative characterized by a central porphyrin core with three chlorophenyl substituents and a phenolic group at the 4-position. Porphyrins are macrocyclic compounds known for their roles in biological systems, such as oxygen transport and photosynthesis. This specific compound has garnered attention for its unique electronic properties and significant biological activities, particularly in photodynamic therapy (PDT), antimicrobial applications, and as a photosensitizer.

1. Photodynamic Therapy (PDT)

- Mechanism : The compound acts as a photosensitizer, absorbing light energy to produce reactive oxygen species (ROS), such as singlet oxygen (). These ROS induce oxidative damage to biological targets like proteins, lipids, and DNA, making the compound effective in treating cancer and microbial infections .

- Efficacy : Studies have shown that porphyrin derivatives with chlorophenyl groups exhibit enhanced photodynamic activity due to their strong absorption in the visible range and efficient ROS generation .

2. Antimicrobial Activity

- Target Organisms : The compound has demonstrated efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Its photobactericidal effect is attributed to its ability to cross bacterial cell walls efficiently .

- Mode of Action : Upon light activation, the compound generates ROS that disrupt bacterial membranes and cellular components .

3. Antioxidant Properties

- The phenolic group in this compound contributes to its antioxidant activity by scavenging free radicals. This property enhances its potential for therapeutic applications where oxidative stress is implicated.

4. Metal Ion Binding

- The porphyrin core of the compound allows it to chelate metal ions, which can modulate its biological activity. For example, metalloporphyrins derived from this compound have been explored for their selective inhibition of enzymes like heme oxygenase (HO) .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Photodynamic Therapy

A study demonstrated that porphyrin derivatives with chlorophenyl groups effectively inactivated Staphylococcus aureus under light irradiation. Transmission electron microscopy revealed that the compound facilitated ROS-induced damage to bacterial membranes. The study highlighted the importance of substituent patterns on porphyrins for enhancing photodynamic efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.